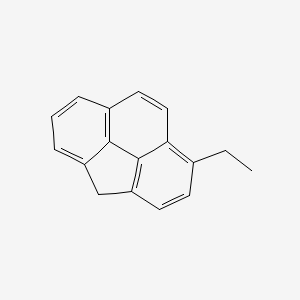
4H-Cyclopenta(def)phenanthrene, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4H-cyclopenta(def)phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H14. This compound is structurally characterized by an ethyl group attached to a cyclopenta[def]phenanthrene core. It is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-4H-cyclopenta(def)phenanthrene typically involves a multi-step process starting from pyrene. The key steps include:
Ring Contraction: Pyrene-4,5-dione undergoes ring contraction to form oxoCPP.
Reduction: OxoCPP is then directly reduced to form 4H-cyclopenta[def]phenanthrene.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for scale, including the use of non-hazardous reagents and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl-4H-cyclopenta(def)phenanthrene undergoes various chemical reactions, including:
Oxidation: Treatment with oxidizing agents like Triton B-oxygen can convert it to corresponding ketones.
Reduction: Reduction of quinones derived from this compound yields meso- and dl-diols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium (III) salts, Triton B-oxygen.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and diketones.
Reduction Products: Diols.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl-4H-cyclopenta(def)phenanthrene is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various photoactive polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl-4H-cyclopenta(def)phenanthrene involves its interaction with molecular targets through its aromatic system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various molecular pathways. These interactions are crucial for its role in electronic applications, where it helps in the efficient transfer of electrons and energy .
Comparison with Similar Compounds
Ethyl-4H-cyclopenta(def)phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons:
4H-Cyclopenta[def]phenanthrene: Lacks the ethyl group, making it less versatile in certain applications.
Benzo[def]fluorene: Similar structure but different electronic properties.
Methylenephenanthrene: Another related compound with distinct reactivity and applications.
These comparisons highlight the unique properties of Ethyl-4H-cyclopenta(def)phenanthrene, particularly its suitability for use in advanced electronic materials.
Properties
CAS No. |
854406-53-4 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |
InChI |
InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |
InChI Key |
RROTVRKFMUQOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


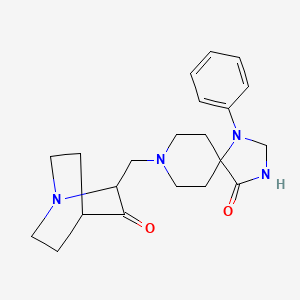
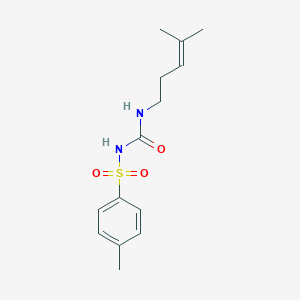
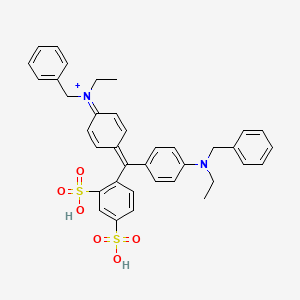
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
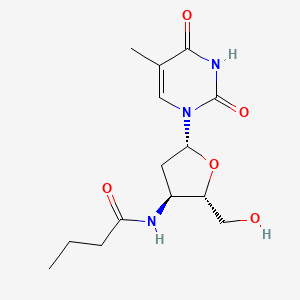
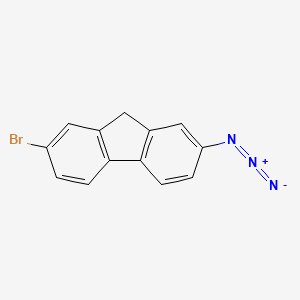
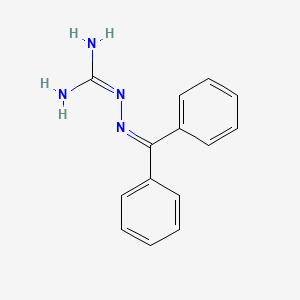

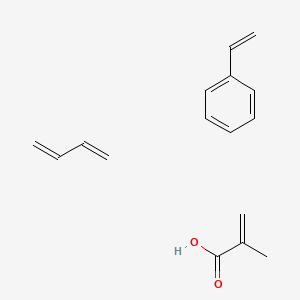

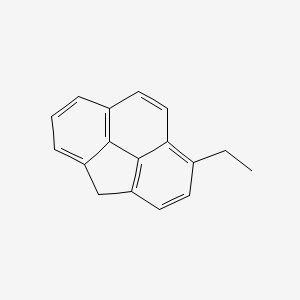
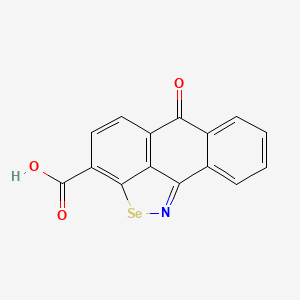
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
